molecular formula C15H11Cl2NOS B1320549 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 886361-99-5

2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B1320549
CAS No.: 886361-99-5
M. Wt: 324.2 g/mol
InChI Key: JQVCRDQHPXBUGK-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 886361-99-5) is a high-purity chemical compound offered for research and development purposes. This molecule is built on the 1,5-benzothiazepine heterocyclic scaffold, a structure of significant interest in medicinal chemistry due to its association with a wide spectrum of biological activities . The 1,5-benzothiazepine core is a privileged structure found in several clinical drugs, such as the antipsychotic quetiapine and the coronary vasodilator diltiazem, highlighting its therapeutic relevance . Historically, derivatives of 1,5-benzothiazepine have been investigated for their potential as central nervous system (CNS) agents, including antidepressant and tranquilizer activities, as well as for their coronary vasodilating effects . Furthermore, recent scientific literature indicates that novel 1,5-benzothiazepine derivatives are being actively explored for their antimicrobial and antitumor properties . The presence of the dichlorophenyl substituent in this specific analog may contribute to its bioactivity and interaction with biological targets, as halogen substituents are often used in drug design to modulate properties like potency and metabolic stability . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. The product is strictly for research and development in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NOS/c16-9-5-6-11(17)10(7-9)14-8-15(19)18-12-3-1-2-4-13(12)20-14/h1-7,14H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVCRDQHPXBUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2NC1=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174730
Record name 2-(2,5-Dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-99-5
Record name 2-(2,5-Dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2,5-dichlorobenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst to form the benzothiazepine ring. The reaction conditions often involve heating the mixture under reflux in a solvent such as ethanol or acetic acid.

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2-(2,5-Dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzothiazepines exhibit notable antimicrobial properties. A study demonstrated that certain benzothiazepine derivatives possess activity against a range of bacteria and fungi, suggesting potential use as antimicrobial agents . The structural modifications in compounds like 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one enhance their efficacy against resistant strains.

Anticancer Properties

Benzothiazepines have been investigated for their anticancer activities. In vitro studies indicated that 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . This compound's ability to inhibit cell proliferation suggests its potential as a lead compound in cancer therapeutics.

Cardiovascular Effects

The compound has shown promise in cardiovascular research due to its effects on vascular smooth muscle cells. Studies indicate that it may help regulate blood pressure and improve endothelial function by modulating calcium channels and nitric oxide pathways . This application is particularly relevant in treating hypertension and related cardiovascular diseases.

Enzyme Inhibition

2-(2,5-Dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been identified as an inhibitor of specific enzymes such as urease and glucosidase. These enzymes play crucial roles in metabolic pathways related to diabetes and obesity . By inhibiting these enzymes, the compound may aid in managing blood sugar levels and weight control.

Free Radical Scavenging

Another significant application of this compound lies in its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases . This property is particularly beneficial in neurodegenerative disease models.

Synthesis of Novel Polymers

The unique structure of 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one allows it to be used as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers have potential applications in coatings and composites .

Photophysical Properties

Studies on the photophysical properties of this compound reveal its potential use in optoelectronic devices. Its ability to absorb light at specific wavelengths makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated efficacy against multiple bacterial strains; potential for development into new antibiotics.
Anticancer PropertiesInduced apoptosis in cancer cell lines; suggested mechanism involves modulation of apoptotic pathways.
Cardiovascular EffectsImproved endothelial function; potential application in hypertension treatment.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or ion channels, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or block ion channels to regulate cellular functions. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazepinone derivatives exhibit structural and functional diversity based on substituent variations. Below is a detailed comparison of 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one with key analogs:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features Reference
2-(2,5-Dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 2,5-dichlorophenyl at C2 C₁₅H₁₀Cl₂NOS 323.22 g/mol High lipophilicity due to Cl substituents
(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 4-methoxyphenyl at C2; hydroxyl at C3 C₁₆H₁₅NO₂S 285.36 g/mol Stereospecific hydroxyl group enhances H-bonding potential
7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 7-Cl; 5-ethyl C₁₁H₁₂ClNOS 241.73 g/mol Ethyl group at N5 increases steric bulk
Diltiazem (pharmaceutical derivative) 4-methoxyphenyl; acetyloxy at C3 C₂₂H₂₆N₂O₄S 414.52 g/mol Clinically used as a calcium channel blocker

Pharmacological Profiles

Compound Name Biological Activity Mechanism/Application Reference
2-(2,5-Dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Not explicitly reported Potential applications inferred from structural analogs (e.g., antimicrobial, CNS modulation)
5-(2-Dimethylaminoethyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Antidepressant Serotonergic/noradrenergic modulation
(±)-cis-2-(4-Methoxyphenyl)-3-methoxy derivatives Antimicrobial Activity against E. coli and S. aureus
5-(2-Nitrobenzyl)-2-(furan-2-yl) derivative GSK-3β inhibition Investigational for Alzheimer’s/diabetes

Biological Activity

2-(2,5-Dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its antitumor and antimicrobial properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The compound has the molecular formula C₁₅H₁₁Cl₂NOS and a melting point range of 233-235 °C. It is characterized by a benzothiazepine core structure, which is known for various biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₁Cl₂NOS
Melting Point233-235 °C
CAS Number886361-99-5
Hazard ClassificationIrritant

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazepine derivatives. For instance, compounds similar to 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one have been evaluated against various cancer cell lines.

  • Cell Line Studies : The compound was tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. Results indicated significant antiproliferative activity with IC50 values ranging from 6.26 to 20.46 μM in 2D culture systems. The effectiveness was notably higher in 2D assays compared to 3D models, suggesting that the compound's activity may be influenced by the cellular environment .
  • Mechanism of Action : The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction disrupts cellular proliferation and induces apoptosis in cancer cells. The presence of chlorine substituents appears to enhance this activity by stabilizing the compound's interaction with DNA .

Antimicrobial Activity

The antimicrobial properties of benzothiazepine derivatives have also been explored:

  • Testing Against Bacteria : The compound exhibited activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Broth microdilution methods were employed to determine minimum inhibitory concentrations (MICs), revealing promising antibacterial effects .
  • Eukaryotic Model Testing : In addition to bacterial studies, the compound was tested against Saccharomyces cerevisiae, demonstrating its potential as an antifungal agent as well .

Synthesis Methods

The synthesis of 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves multi-step reactions including:

  • Diazo-Coupling : This method allows for the introduction of dichlorophenyl groups.
  • Knoevenagel Condensation : This reaction is often used to form the benzothiazepine core.
  • Molecular Hybridization Techniques : These techniques facilitate the combination of different pharmacophores to enhance biological activity .

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

  • Study on Antitumor Activity : A recent study reported a series of benzothiazole derivatives with varying degrees of antitumor efficacy. Compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines and displayed selectivity towards tumor cells over normal fibroblasts .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of benzothiazole derivatives against resistant strains of bacteria. The findings suggested that modifications in the chemical structure could lead to enhanced antibacterial potency .

Q & A

Q. What are the established synthetic routes for 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted benzaldehyde derivatives with thioamide precursors. For example, acylation of the benzothiazepine core with 2,5-dichlorobenzoyl chloride under basic conditions is a common step. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve reaction efficiency.
  • Catalysis : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) enhance cyclization rates.
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Use a Bruker APEX II diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Structure solution : SHELXS or SHELXD for phase determination via direct methods.
  • Refinement : SHELXL for least-squares refinement against F2F^2, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically .

Q. What spectroscopic techniques are essential for characterizing this benzothiazepine derivative?

  • NMR : 1H^1H and 13C^{13}C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry and substituent positions.
  • IR : Stretching vibrations (e.g., C=O at ~1680 cm⁻¹, C-S at ~650 cm⁻¹) validate functional groups.
  • Mass spectrometry (HRMS) : ESI or EI-MS provides molecular ion peaks and fragmentation patterns for purity assessment .

Advanced Research Questions

Q. How can conformational analysis resolve contradictions in reported biological activities of structurally similar benzothiazepines?

  • Computational modeling : Use Gaussian 09 with DFT (B3LYP/6-31G**) to compare ground-state conformers.
  • Pharmacophore mapping : Overlay structures with active analogs (e.g., diltiazem derivatives) to identify critical binding motifs.
  • Ring puckering analysis : Apply Cremer-Pople coordinates to quantify non-planarity of the seven-membered thiazepine ring, which impacts receptor interactions .

Q. What strategies mitigate racemization during the synthesis of chiral benzothiazepines like this compound?

  • Chiral auxiliaries : Use enantiopure amines or alcohols to direct stereochemistry.
  • Asymmetric catalysis : Employ chiral Brønsted acids (e.g., BINOL-phosphoric acid derivatives) to control cyclization.
  • Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers post-synthesis .

Q. How can researchers address discrepancies in crystallographic data between experimental and computational models?

  • Validation tools : Use PLATON/ADDSYM to check for missed symmetry and R1/R2 convergence.
  • Hirshfeld surface analysis : Compare experimental vs. DFT-calculated intermolecular interactions (e.g., H-bonding, π-π stacking).
  • Twinning refinement : For ambiguous datasets, apply TWINLAW in SHELXL to model pseudo-merohedral twinning .

Q. What in vitro assays are suitable for evaluating the calcium channel-blocking activity of this compound?

  • Patch-clamp electrophysiology : Measure L-type Ca²⁺ current inhibition in cardiomyocytes or HEK293 cells expressing Cav1.2 channels.
  • Fluorescence-based assays : Use Fluo-4 AM dye to quantify intracellular Ca²⁺ flux in response to depolarizing agents (e.g., KCl).
  • Diltiazem comparison : Benchmark IC₅₀ values against known standards to assess potency .

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